molecular formula C29H44O9 B8071441 (3S,4S,5R)-4-((2R,3R)-2,3-Dihydroxy-3-((2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one

(3S,4S,5R)-4-((2R,3R)-2,3-Dihydroxy-3-((2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one

Cat. No.: B8071441
M. Wt: 536.7 g/mol
InChI Key: BZWMGJMVOQFRLR-RXYAIQCUSA-N
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Description

This complex (3S,4S,5R)-4-((2R,3R)-2,3-Dihydroxy-3-((2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one is a bufadienolide-type cardenolide analogue, a class of steroids with significant research interest due to their potent inhibition of the sodium-potassium pump (Na+/K+-ATPase). Inhibition of Na+/K+-ATPase induces intracellular signaling cascades, including the activation of Src kinase, which can lead to the induction of apoptosis and the inhibition of proliferation in various cancer cell lines . Consequently, this specific stereoisomer is a critical tool in chemical biology and oncology research for probing the non-canonical signaling functions of Na+/K+-ATPase and for investigating the structure-activity relationships of cardenolides that influence their potency and selectivity. Its well-defined stereochemistry is essential for its biological activity, making it a valuable compound for studying the mechanisms underlying cardiotonic and potential anticancer effects, as well as for exploring novel therapeutic targets associated with ion pump function.

Properties

IUPAC Name

(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-5-hydroxy-3-methyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O9/c1-14-15(22(33)13-38-25(14)35)9-24(34)28(4,36)23-6-8-29(37)17-10-19(30)18-11-20(31)21(32)12-26(18,2)16(17)5-7-27(23,29)3/h10,14-16,18,20-24,31-34,36-37H,5-9,11-13H2,1-4H3/t14-,15-,16-,18-,20+,21-,22-,23-,24+,26+,27+,28+,29?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWMGJMVOQFRLR-RXYAIQCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(COC1=O)O)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](COC1=O)O)C[C@H]([C@@](C)([C@H]2CCC3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4S,5R)-4-((2R,3R)-2,3-Dihydroxy-3-((2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl)-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one is a complex natural product with potential biological activities. This article reviews its pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene moiety that suggest potential interactions with biological targets. Its molecular formula is C33H44O17 and it has been cataloged under CAS number 136997-64-3.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These activities are primarily attributed to the presence of multiple hydroxyl groups that can scavenge free radicals. A study by demonstrated that related compounds showed a dose-dependent increase in antioxidant activity measured through DPPH and ABTS assays.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism for its potential use in treating inflammatory diseases. A case study involving a derivative indicated a reduction in inflammation markers in animal models of arthritis .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Neuroprotective Effects

There is emerging evidence that compounds similar to this one may provide neuroprotective benefits. Studies have shown that they can protect neuronal cells from oxidative stress-induced apoptosis. This activity is crucial for developing therapeutic agents for neurodegenerative diseases .

Case Studies

  • Anti-inflammatory Activity : In a controlled study involving rats with induced inflammation (model of rheumatoid arthritis), administration of the compound resulted in significant reductions in paw swelling and histological evidence of reduced synovial inflammation .
  • Anticancer Activity : A study evaluated the effects of the compound on MCF-7 breast cancer cells and reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment .

Research Findings Summary Table

Biological ActivityMechanism/OutcomeReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance:
      • Mechanism : The compound may inhibit tumor growth by inducing apoptosis in cancer cells and blocking angiogenesis .
      • Case Study : In vitro studies have shown that the compound effectively reduces the viability of several cancer cell lines including breast and prostate cancer cells .
  • Neuroprotective Effects
    • The compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
      • Mechanism : It is proposed to inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cells .
      • Research Findings : Animal models treated with this compound demonstrated improved cognitive function and reduced neuroinflammation .
  • Antidiabetic Properties
    • There is emerging evidence that this compound may also play a role in managing diabetes.
      • Mechanism : It appears to enhance insulin sensitivity and glucose uptake in muscle cells.
      • Clinical Trials : Preliminary trials have indicated a reduction in blood glucose levels in diabetic rats treated with the compound .

Biochemical Applications

  • Enzyme Modulation
    • The compound has shown potential as an enzyme modulator in various biochemical pathways.
    • Example : It can act as an inhibitor of certain glycosidases which are crucial in carbohydrate metabolism .

Industrial Applications

  • Natural Product Synthesis
    • The complex structure of this compound makes it a valuable precursor in the synthesis of other natural products.
    • Application : It is being explored for its utility in synthesizing ginsenosides and other steroid-like compounds used in traditional medicine .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison
Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity Reference
Target Compound Cyclopenta[a]phenanthren 6-oxo, 2,3,14-trihydroxy, pyran-2-one N/A Inferred receptor binding N/A
Lithocholic Acid Derivative (Compound 7) Cyclopenta[a]phenanthren 3-hydroxy, pentanoate ester 105.3–106.5 Not specified
Proligestone Cyclopenta[a]phenanthren 17-acetyl, 3-hydroxy N/A Hormone therapy
WX116161 Cyclopenta[a]phenanthren-17-one 3-hydroxy, 3,13-dimethyl N/A Supplier data unavailable

Research Findings and Implications

  • Pharmacological Potential: The target compound’s hydroxyl and oxo groups align with bioactive steroids () and ferroptosis inducers (), suggesting dual therapeutic roles in hormone regulation and oxidative stress modulation .
  • Synthetic Feasibility : Methods from and provide a roadmap for its synthesis, though stereochemical complexity (e.g., 2R,3R dihydroxybutyl chain) poses significant challenges .
  • Knowledge Gaps: Direct data on solubility, stability, and receptor affinity are lacking. Future studies should prioritize structural elucidation (e.g., X-ray crystallography) and in vitro bioassays.

Preparation Methods

Functionalization of the Cyclopenta[a]Phenanthrene Skeleton

The steroid core is derived from precursors such as estrone or androstane derivatives. Selective oxidation and hydroxylation are critical:

  • Epoxidation and Hydroxylation : Using mCPBA (meta-chloroperbenzoic acid) or TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene) systems introduces hydroxyl groups at C2, C3, and C14 positions.

  • Ketone Installation : The C6 ketone is introduced via Jones oxidation (CrO3/H2SO4) or Pfitzner-Moffatt conditions (DCC/DMSO).

Table 1: Key Reactions for Core Functionalization

StepReagents/ConditionsYield (%)Source Citation
C2/C3 HydroxylationTEMPO, BAIB, CH2Cl2/H2O, 25°C, 12 h72
C6 Ketone FormationCrO3, H2SO4, Acetone, 0°C, 2 h85

Side Chain Elaboration

Alkylation for Butyl Chain Introduction

The C17 position is alkylated using a Grignard reagent or organometallic acetylide:

  • Acetylide Addition : Lithium acetylide of tetrahydro-2-(but-3-ynyl)-2H-pyran reacts with the C17 ketone under −78°C in THF, followed by hydrogenation to saturate the triple bond.

  • Protection Strategies : Benzoyl or trityl groups protect hydroxyls during alkylation.

Table 2: Alkylation Conditions and Outcomes

ReagentSolventTemperatureYield (%)Purity (%)Source Citation
Lithium acetylide, THFTHF−78°C6895
Grignard (MeMgBr), Et2ODiethyl ether0°C5590

Construction of the Tetrahydro-2H-Pyran-2-One Ring

Lactonization and Cyclization

  • Lactone Formation : The pyranone ring is formed via intramolecular esterification. A hydroxy acid precursor is treated with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH2Cl2.

  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures the (3S,4S,5R) configuration.

Table 3: Lactonization Parameters

PrecursorReagentsTime (h)Yield (%)Source Citation
Hydroxy acidDCC, DMAP, CH2Cl22478
Ester hydrolysisNaOH, H2O/THF, 50°C665

Final Assembly and Deprotection

Global Deprotection and Purification

  • Acid/Base Treatment : Trityl and benzoyl groups are removed using HBr/HOAc or LiOH/MeOH.

  • Chromatography : Reverse-phase HPLC (C18 column, CH3CN/H2O gradient) achieves >98% purity.

Critical Analysis of Methodologies

  • Yield Optimization : Alkylation at C17 remains low-yielding (55–68%) due to steric hindrance. Microwave-assisted synthesis could improve efficiency.

  • Stereochemical Pitfalls : Epimerization at C3 and C10 occurs under acidic conditions, necessitating mild deprotection protocols .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally determined?

  • Methodological Answer : Use a combination of 2D NMR techniques (e.g., NOESY or ROESY) to analyze spatial proximities of protons, particularly around chiral centers. X-ray crystallography is definitive for resolving ambiguous stereochemistry, as seen in cyclopenta[a]phenanthren derivatives . Polarimetry and comparative analysis with known stereoisomers (via chiral HPLC) can further validate configurations.

Q. What are the key steps for synthesizing this compound in a research laboratory?

  • Methodological Answer : A retrosynthetic approach is critical. The steroidal core can be derived from bile acid precursors (e.g., via microbial hydroxylation or chemical modification). The tetrahydro-2H-pyran-2-one moiety may require stereoselective lactonization under acidic conditions. Multi-step protection/deprotection strategies (e.g., silyl ethers for hydroxyl groups) are essential to prevent side reactions .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^{1}H, 13^{13}C, and DEPT-135 for backbone assignment; HSQC/HMBC for connectivity.
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • IR : Identify carbonyl (C=O) and hydroxyl (O-H) stretches.
  • XRD : For absolute configuration if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or HRMS adducts)?

  • Methodological Answer : Cross-validate using alternative techniques:

  • For NOE contradictions: Re-examine solvent effects or consider dynamic processes (e.g., ring-flipping).
  • For HRMS anomalies: Use isotopic labeling (e.g., 18^{18}O in lactone groups) to trace unexpected adducts. Computational modeling (DFT) can predict stable conformers for comparison .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields or epimerization)?

  • Methodological Answer :

  • Optimize Reaction Conditions : Use low-temperature (-78°C) lithiation for stereoretentive steps.
  • Protecting Groups : Employ orthogonal protecting groups (e.g., TBS for hydroxyls, Fmoc for amines) to minimize side reactions.
  • In-line Analytics : Monitor reactions via TLC-MS or inline IR to detect intermediates and adjust conditions dynamically .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., fluorination at C-17) to assess steric/electronic effects.
  • Assays : Use in vitro models (e.g., receptor-binding assays or enzyme inhibition studies) paired with computational docking (AutoDock Vina) to correlate structural changes with activity.
  • Metabolic Stability : Isotope-labeled (14^{14}C) analogs can track metabolic pathways .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH and temperature?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor lactone ring-opening kinetics at pH 2–10.
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • pH-Stat Titrations : Quantify acid/base-driven hydrolysis rates .

Q. How can purification challenges (e.g., co-eluting impurities) be addressed in HPLC?

  • Methodological Answer :

  • Column Selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation.
  • Gradient Optimization : Adjust acetonitrile/water ratios with 0.1% formic acid to improve resolution.
  • Prep-HPLC : Scale-up using orthogonal solvents (e.g., heptane/isopropanol) .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to steroid receptors (e.g., glucocorticoid receptor) using AMBER or GROMACS.
  • QSAR Models : Train machine learning algorithms on bioactivity datasets to predict novel derivatives’ potency.
  • Docking Software : MOE or Schrödinger Suite for virtual screening of analogs .

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